3-(4-Dimethylaminobenzylidene)anabaseine
説明
特性
分子式 |
C19H21N3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline |
InChI |
InChI=1S/C19H21N3/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17/h3,6-11,13-14H,4-5,12H2,1-2H3/b16-13+ |
InChIキー |
KHUUTHZSRXABAC-DTQAZKPQSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3 |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3 |
同義語 |
3-(4-dimethylaminobenzylidene)anabaseine 3-(4-dimethylaminobenzylidene)anabaseine dihydrochloride 3-4-DMAB |
製品の起源 |
United States |
科学的研究の応用
Neuroprotective Properties
Research indicates that 3-(4-Dimethylaminobenzylidene)anabaseine exhibits significant neuroprotective effects. It acts primarily as an agonist for the alpha 7 nicotinic acetylcholine receptors, which are implicated in various cognitive functions and neuroprotection. Studies have shown that this compound can enhance cholinergic transmission in the brain, which is crucial for learning and memory processes .
Case Study: Memory Enhancement in Animal Models
In experimental studies involving aged rats, administration of this compound improved performance in memory tasks such as the radial arm maze and passive avoidance tests. These results suggest that the compound may mitigate age-related cognitive decline by enhancing synaptic plasticity and cholinergic activity .
Therapeutic Potential in Neurodegenerative Diseases
The compound's ability to stimulate cholinergic transmission positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease. Unlike nicotine, which has significant side effects, this compound offers a more favorable safety profile while still providing cognitive benefits .
Clinical Relevance
- Alzheimer's Disease : The compound has been studied for its capacity to alleviate symptoms associated with Alzheimer's by improving cholinergic function in the brain. Its selective action on the alpha 7 receptor subtype may help reduce neurodegeneration and improve memory retention .
- Parkinson's Disease : Preliminary findings suggest that this compound could also play a role in managing symptoms related to Parkinson's disease through similar mechanisms of enhancing cholinergic signaling .
Mechanistic Insights
The mechanism of action of this compound involves its interaction with nicotinic receptors, particularly the alpha 7 subtype. This interaction facilitates neurotransmitter release and enhances neuronal communication, which is vital for cognitive functions.
Table: Comparison of Anabaseine Derivatives
| Compound Name | Receptor Selectivity | Potency (relative to nicotine) | Notable Effects |
|---|---|---|---|
| Anabaseine | Broad-spectrum | Moderate | Neuroprotective, cholinergic activity |
| This compound | Selective (alpha 7) | Higher | Memory enhancement, neuroprotection |
| 3-(2,4-Dimethoxybenzylidene)-anabaseine | Selective (alpha 7) | Higher | Memory enhancement, anti-neurodegenerative |
化学反応の分析
Key Mechanistic Features
-
Tautomerism : The imine-enamine tautomerism in anabaseine is constrained by conjugation with the pyridyl ring, favoring a planar conformation .
-
Electronic Effects : The 4-dimethylaminobenzylidene group enhances stability by reducing hydrolysis at physiological pH compared to unmodified anabaseine .
Stability Under Physiological Conditions
| Property | Anabaseine | DMAB-Anabaseine |
|---|---|---|
| Hydrolysis rate (pH 7.4) | High (forms ammonium-ketone) | Negligible |
| Conformational flexibility | High | Restricted (E-configuration) |
Spectroscopic Characterization
-
NMR Analysis : Confirms exclusive E-configuration of the benzylidene group in aqueous solutions .
-
UV-Vis : Strong absorption at 320 nm (π→π* transition of conjugated system) .
Comparative Reactivity
DMAB-anabaseine’s benzylidene group alters its reactivity:
-
Reduction : Unlike anabaseine, it resists borohydride reduction due to steric and electronic effects .
-
Oxidation : Stable under mild oxidative conditions but degrades with strong oxidizers (e.g., KMnO4) .
Synthetic Byproducts and Optimization
類似化合物との比較
Key Observations :
- Lipophilicity and BBB Penetration: DMXBA and 3-(4-Dimethylaminobenzylidene)-anabaseine exhibit high lipophilicity, enabling efficient blood-brain barrier (BBB) crossing . In contrast, hydroxylated metabolites like 4-OH-GTS-21 are polar, reducing brain bioavailability .
- Metabolic Stability: The dimethylamino group in the target compound resists hydrolysis, enhancing plasma stability compared to DMXBA, which undergoes O-demethylation to form 4-OH-GTS-21 .
Receptor Selectivity and Binding Affinity
Notes:
- α7 Selectivity: The dimethylamino substituent enhances α7 affinity (Ki ~0.17 μM), comparable to 4-OH-GTS-21 but with improved species consistency (DMXBA shows rat-human disparity) .
- The target compound’s 5-HT3A antagonism may limit therapeutic utility in certain contexts.
Pharmacological and Clinical Profiles
Key Findings :
- DMXBA : Demonstrated efficacy in improving memory in rabbit and rat models and reducing neuroinflammation via α7-mediated suppression of TNF-α . However, its pro-drug nature (dependent on 4-OH-GTS-21 for human efficacy) and species-specific receptor responses limit reliability .
Molecular Interactions and Conformational Stability
- DMXBA: The 2,4-dimethoxy groups create steric hindrance, positioning the three aromatic rings in non-coplanar orientations, reducing α7 efficacy .
- 3-(4-Dimethylaminobenzylidene)-anabaseine: The planar dimethylamino group facilitates hydrogen bonding with Asp-164/Ser-166 in α7’s ligand-binding domain, mimicking 4-hydroxy metabolites’ interactions . This may explain its higher potency compared to DMXBA.
Q & A
Basic: What experimental methodologies are recommended to determine the binding affinity of 3-(4-Dimethylaminobenzylidene)anabaseine derivatives to α7 nicotinic acetylcholine receptors (nAChRs)?
Answer:
Binding affinity is typically assessed using radioligand-binding assays and functional assays . Radioligand-binding assays quantify competitive displacement of labeled ligands (e.g., α-bungarotoxin) from α7 nAChRs, providing dissociation constants (Ki). Functional assays, such as electrophysiology or calcium flux measurements, evaluate agonist/antagonist activity by measuring receptor activation or inhibition. For example, DMXBA (a related derivative) showed selective α7 nAChR binding via these methods, with Ki values in the nanomolar range . Comparative studies using ACh-binding proteins (AChBPs) as surrogates for α7 nAChR have also validated binding modes through crystallography .
Advanced: How can molecular docking studies resolve the structural basis of this compound’s selectivity for α7 nAChR over other subtypes?
Answer:
Molecular docking leverages homology models of α7 nAChR based on AChBP templates (e.g., Lymnaea stagnalis AChBP) to predict ligand-receptor interactions. Key factors include:
- Electrostatic interactions : Hydrogen bonds between the ligand’s hydroxyl group and residues like Asp-164/Ser-166 in the receptor’s loop F .
- Hydrophobic enclosures : Aromatic stacking between the benzylidene group and receptor hydrophobic pockets.
- Cation-π interactions : The dimethylamino group’s cationic nitrogen interacts with aromatic residues in the binding pocket .
Docking accuracy is validated by comparing predicted poses with co-crystallized ligands (e.g., 4-hydroxybenzylidene anabaseine in Aplysia AChBP) . Discrepancies between docking results and experimental data may arise from flexibility in loop regions, necessitating molecular dynamics simulations for refinement .
Basic: What structural modifications enhance the α7 nAChR selectivity of benzylidene anabaseine derivatives?
Answer:
- Substitution at the 4-position : A hydroxy or methoxy group increases selectivity by forming hydrogen bonds with α7-specific residues (e.g., Ser-166) .
- Rigid spirocyclic systems : Spirodiazepines or spiroimidazolines restrict conformational flexibility, improving binding entropy and affinity .
- Aza-nitrogen in quinuclidine rings : Replaces the cyclic imine nitrogen, enhancing hydrogen-bond donation to the receptor .
For instance, compound 3a (a spirodiazepine derivative) showed 10-fold higher α7 affinity than DMXBA, attributed to these modifications .
Advanced: How can researchers address contradictions between computational docking predictions and experimental binding data for α7 nAChR ligands?
Answer:
- Template validation : Compare docking results across multiple AChBP templates (e.g., Aplysia vs. Lymnaea) to identify template-specific biases .
- Binding site flexibility : Use molecular dynamics simulations to account for side-chain movements or loop rearrangements not captured in rigid docking .
- Experimental cross-validation : Pair docking with mutagenesis studies (e.g., alanine scanning of key residues like Asp-164) to confirm interaction necessity .
For example, discrepancies in hydrogen-bond interactions between docking and crystallography were resolved by simulating receptor flexibility .
Basic: What pharmacological assays are used to evaluate the cognitive-enhancing effects of this compound in translational models?
Answer:
- In vivo behavioral tests : Morris water maze (spatial memory) and passive avoidance (fear conditioning) in rodents, measuring latency and error rates .
- Electrophysiological recordings : Long-term potentiation (LTP) in hippocampal slices to assess synaptic plasticity enhancement .
- Biomarker analysis : Quantify acetylcholine release via microdialysis or measure CREB phosphorylation as a proxy for α7-mediated signaling .
DMXBA improved memory in rodent models and human clinical trials, demonstrating translational relevance .
Advanced: How do pharmacokinetic properties of this compound derivatives influence their efficacy in CNS-targeted studies?
Answer:
- Blood-brain barrier (BBB) permeability : LogP values >2 enhance passive diffusion, while polar groups (e.g., hydroxy) reduce it. DMXBA’s methoxy groups balance lipophilicity for CNS penetration .
- Metabolic stability : Cytochrome P450 profiling identifies susceptibility to hepatic metabolism. The 4-hydroxy metabolite of DMXBA retains activity but has reduced BBB penetration .
- Plasma protein binding : High binding (>90%) may limit free drug availability, requiring dose adjustments in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
